Array ( [bid] => 8372 )
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol is a complex organic compound with the molecular formula C26H55NO4. This compound features a long hydrophobic tail derived from octadecylamine and a hydrophilic head that includes multiple ethylene glycol units. Its structure allows it to function effectively as a surfactant, making it valuable in various industrial and research applications, particularly in stabilizing emulsions and enhancing solubility for hydrophobic substances .
2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol exhibits significant biological activity, primarily attributed to its surfactant properties. It interacts with cell membranes, enhancing permeability and solubility of various compounds. This characteristic makes it particularly useful in drug delivery systems, where it can form micelles to encapsulate hydrophobic drugs, improving their bioavailability .
The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol typically involves the following steps:
Industrial synthesis often employs continuous flow reactors to ensure consistent quality and yield, with careful control of reaction conditions such as temperature, pressure, and reactant ratios. Catalysts may also be utilized to enhance reaction rates and selectivity .
Interaction studies have shown that 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol can enhance the delivery of therapeutic agents by improving their solubility and stability in biological environments. Its surfactant properties allow it to modify membrane permeability, facilitating the transport of drugs across cellular barriers .
Several compounds share structural similarities with 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol. Here are some notable examples:
The uniqueness of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol lies in its combination of a long hydrophobic tail and multiple hydrophilic ethylene glycol units. This structure enables it to function effectively as both a surfactant and a drug delivery vehicle, making it particularly valuable in pharmaceutical applications compared to other similar compounds .
The synthesis of ethoxylated amines dates to the 1930s, when IG Farben researchers pioneered ethylene oxide (EO) addition reactions for creating nonionic surfactants. Early work focused on fatty alcohol ethoxylates, but by the 1960s, octadecylamine derivatives emerged as key candidates for textile processing and oilfield chemicals due to their pH-dependent solubility and tunable surface activity. The compound 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, first synthesized in the 1970s, exemplified the shift toward surfactants with precisely controlled EO chain lengths (n = 3–10) to balance hydrophilic-lipophilic properties.
A landmark study by Nagarajan and Ruckenstein (1991) established a predictive thermodynamic model for surfactant self-assembly, enabling a priori design of ethoxylated amines for target micellar geometries (spherical, rodlike, or lamellar). This framework revealed that the octadecyl chain’s liquid-like core and the PEO group’s steric repulsion govern the critical micelle concentration (CMC) and aggregate stability.
Surfactant self-assembly arises from a delicate balance of intermolecular forces:
Table 1: Key Physicochemical Properties of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol
The molecular thermodynamic model predicts that increasing EO units reduce CMC by enhancing head group hydration, while longer alkyl chains lower CMC through stronger hydrophobic interactions. For this compound, the three EO units provide optimal solubility in acidic media (pH <4), transitioning to nonionic behavior at neutral pH.
Ethoxylated octadecylamines serve as model systems for studying:
Recent work by Schymanski et al. (2014) highlighted its role in solubilizing hydrophobic drugs like Tylophorinicine, increasing bioavailability by 3-fold compared to traditional surfactants.
The self-assembly of 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol in aqueous media is governed by a complex interplay of thermodynamic forces that can be quantitatively described through molecular thermodynamic theory [1]. The driving force for aggregation arises from multiple free energy contributions that collectively determine the equilibrium structure and stability of supramolecular assemblies.
The transfer free energy of the hydrophobic tail represents the primary driving force for micellization, as the removal of the octadecyl chain from aqueous solution into the hydrophobic core of aggregates results in a significant negative contribution to the total free energy [1]. This contribution increases with temperature due to enhanced thermal motion and reduced water structure around hydrophobic groups [2]. For an eighteen-carbon alkyl chain, this energy contribution typically ranges from -25 to -35 kJ/mol depending on temperature and aggregation state.
The conformational free energy of the surfactant tail provides a positive contribution that arises from the geometric constraints imposed on the alkyl chains within the aggregate core [1]. Unlike bulk liquid hydrocarbons where chains can adopt completely random conformations, the requirement that head groups remain anchored at the aggregate surface restricts chain flexibility. This energy penalty increases with aggregation number and depends critically on aggregate geometry, with spherical micelles imposing greater constraints than cylindrical or lamellar structures [1].
Aggregate core-water interfacial energy contributes positively to the total free energy due to the thermodynamically unfavorable contact between hydrophobic regions and water [1]. This contribution decreases with increasing aggregation number, providing a driving force for aggregate growth. The magnitude depends on the interfacial tension between the hydrocarbon-like core and the aqueous phase, typically contributing 2-5 kJ/mol per molecule depending on aggregate curvature.
Head group steric interactions between the ethoxylated chains create significant repulsive forces that limit aggregate growth and determine optimal aggregation numbers [1]. For ethoxylated surfactants, these interactions include both direct steric repulsion between ethylene oxide units and osmotic pressure effects arising from the high local concentration of polymer segments in the head group region. The magnitude of this contribution increases with the degree of ethoxylation and temperature.
Hydrogen bonding interactions between ethylene oxide units and water molecules, as well as between different surfactant molecules, provide both attractive and repulsive contributions depending on the specific bonding environment [2] [3]. The ethylene oxide groups can form approximately 5 hydrogen bonds with water molecules and 5 intermolecular hydrogen bonds with other head groups [4]. These interactions exhibit strong temperature dependence, with hydrogen bonding strength decreasing as temperature increases due to enhanced thermal motion and dehydration of the ethylene oxide chains [2] [5].
The critical micelle concentration emerges from the balance of these competing forces and can be predicted using the relationship: X_cmc = exp(Δμ°/kT), where Δμ° represents the standard chemical potential difference between aggregated and singly dispersed surfactant molecules [1]. For ethoxylated octadecylamine derivatives, critical micelle concentrations typically decrease exponentially with alkyl chain length and exhibit characteristic temperature minima around 50°C due to the complex interplay between hydrophobic interactions and ethylene oxide dehydration [5].
The critical packing parameter P = V/(A×lc) fundamentally determines the equilibrium morphology of self-assembled structures, where V represents the molecular volume of the hydrophobic tail, A is the optimal head group area, and lc is the critical chain length [1] [6]. For 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol, this parameter varies systematically with solution conditions, leading to predictable morphological transitions.
Spherical micelle formation occurs when P < 1/3, corresponding to cone-shaped molecular geometry where the effective head group area significantly exceeds the tail cross-sectional area [1]. This regime is typically accessed at low surfactant concentrations and elevated temperatures where ethylene oxide dehydration reduces the effective head group size. The aggregation numbers for spherical micelles of ethoxylated octadecylamines typically range from 40-80 molecules depending on temperature and ionic strength.
Cylindrical micelle formation becomes favorable when 1/3 < P < 1/2, representing a truncated cone molecular geometry [1]. This intermediate regime often occurs at moderate concentrations where the balance between head group hydration and tail packing constraints favors the formation of elongated structures. Cylindrical micelles can grow to considerable lengths while maintaining relatively constant cross-sectional dimensions, with typical aggregation numbers exceeding 200 molecules.
Lamellar phase formation is predicted when 1/2 < P < 1, corresponding to approximately cylindrical molecular shapes where head and tail contributions to the packing parameter are balanced [1]. This regime typically manifests at higher concentrations and lower temperatures where strong ethylene oxide hydration maintains large effective head group areas. Lamellar structures represent the thermodynamically stable phase over wide concentration ranges for ethoxylated octadecylamines.
The temperature dependence of the packing parameter arises primarily from changes in ethylene oxide hydration, which directly affects the optimal head group area A [2] [5]. As temperature increases, progressive dehydration of ethylene oxide units reduces the effective head group size, systematically increasing the packing parameter and driving transitions from lamellar to cylindrical to spherical morphologies. This temperature-induced dehydration follows the relationship A ∝ T^(-α) where α ≈ 0.2-0.4 for ethoxylated surfactants.
Concentration effects on aggregate morphology arise from the systematic variation of intermolecular interactions with surfactant density [7]. At low concentrations, spherical micelles minimize the unfavorable interfacial area per molecule, while higher concentrations favor more highly curved structures that optimize packing efficiency. The transition concentrations scale approximately as C_transition ∝ exp(-nP) where n represents the average aggregation number.
Lamellar phase formation represents a fundamental organizational motif for ethoxylated octadecylamines, particularly at high concentrations and moderate temperatures where the critical packing parameter approaches unity [8]. The lamellar phase (L_α) consists of fluid bilayer structures with characteristic repeat distances ranging from 3-8 nm depending on hydration level and temperature.
Thermodynamic stability of the lamellar phase arises from the optimal balance between interfacial energy minimization and conformational entropy maximization [1]. The free energy per molecule in lamellar structures can be expressed as: Δμlamellar = μtransfer + μconformational + μinterfacial + μ_interaction, where each term has been explicitly derived for bilayer geometries. The lamellar phase exhibits the lowest interfacial energy per molecule among all possible aggregate morphologies, making it thermodynamically preferred at high concentrations.
Structural characteristics of the lamellar phase include fluid alkyl chain regions with typical all-trans conformations and highly hydrated ethylene oxide head group regions [8]. Small-angle X-ray scattering studies reveal characteristic d-spacing values of 4.5-6.0 nm for ethoxylated octadecylamines, with the spacing increasing linearly with water content according to d = d0 + nw × δw, where d0 represents the bilayer thickness and δ_w is the thickness per water layer.
Temperature stability of lamellar phases depends critically on the balance between chain melting transitions and head group dehydration effects [9] [8]. For ethoxylated octadecylamines, lamellar phases typically exhibit stability windows from 10-60°C, with upper and lower temperature limits determined by different physical mechanisms. The upper limit corresponds to ethylene oxide dehydration that reduces head group effective area, while the lower limit relates to chain crystallization transitions.
Defect structures within lamellar phases include edge dislocations, grain boundaries, and topological defects that significantly influence mechanical properties and phase transition kinetics [7]. The density of defects follows Arrhenius-type temperature dependence with activation energies typically ranging from 15-25 kJ/mol for ethoxylated surfactants. These defects facilitate the nucleation of alternative phases during morphological transitions.
Water content dependence of lamellar structure follows systematic swelling laws that can be predicted from osmotic pressure considerations [10]. The equilibrium water content results from the balance between attractive van der Waals forces between bilayers and repulsive electrostatic and steric forces arising from head group interactions. For ethoxylated octadecylamines, typical water/surfactant molar ratios range from 10-50 depending on temperature and ionic strength.
Temperature represents the primary external parameter controlling morphological transitions in ethoxylated octadecylamine systems, with distinct phase regions characterized by different aggregate structures and molecular arrangements [11] [5]. The temperature dependence arises from the competing effects of increased thermal motion, altered hydrophobic interactions, and systematic changes in hydrogen bonding networks.
The liquid-crystalline lamellar phase (L_α) represents the predominant morphology at moderate temperatures (20-50°C) and constitutes the most extensively studied phase for ethoxylated octadecylamines [8]. This phase exhibits long-range positional order of bilayer structures combined with short-range orientational and conformational disorder within individual layers.
Molecular organization within the L_α phase features alkyl chains in predominantly all-trans conformations with tilt angles typically ranging from 0-30° relative to the bilayer normal [12]. The ethylene oxide head groups adopt extended conformations that maximize hydrogen bonding with water molecules, creating a highly hydrated interfacial region with thickness approximately 1.5-2.0 nm. Deuterium NMR studies reveal order parameters S ≈ 0.6-0.8 for methylene groups near the head group, decreasing to S ≈ 0.2-0.4 for terminal methyl groups.
Phase boundaries of the Lα region depend systematically on surfactant concentration and temperature, with phase diagrams typically exhibiting characteristic dome-shaped regions [8]. The lower temperature boundary corresponds to the transition to more ordered tilted phases, while the upper boundary represents the onset of increased thermal disorder leading to hexagonal or micellar phases. For ethoxylated octadecylamines, the Lα phase typically extends from 25-55°C at concentrations above 40 wt%.
Dynamic properties within the L_α phase include lateral diffusion coefficients of approximately 10^(-12) to 10^(-11) m²/s for individual molecules and collective undulation modes with characteristic relaxation times ranging from microseconds to milliseconds [13]. These dynamics are strongly temperature-dependent, with diffusion coefficients following Arrhenius behavior with activation energies typically 20-30 kJ/mol.
Rheological characteristics of the L_α phase exhibit viscoelastic behavior with storage moduli G' typically exceeding loss moduli G" at low frequencies, indicating elastic gel-like properties [13]. The characteristic relaxation time τ follows the relationship τ ∝ η/G where η represents the effective viscosity and G is the elastic modulus. Temperature increases systematically reduce both viscosity and elastic modulus due to enhanced molecular mobility.
The tilted lamellar phase (Lβ) emerges at lower temperatures where reduced thermal energy allows for increased molecular ordering and chain tilting relative to the bilayer normal [14]. This phase represents an intermediate state between the fluid Lα phase and fully crystalline phases, characterized by enhanced positional and orientational order.
Chain tilting phenomena in the Lβ phase arise from the geometric mismatch between optimal head group packing and alkyl chain cross-sectional areas [15]. The tilt angle θ typically ranges from 20-45° and follows the relationship cos(θ) = Achain/Ahead, where Achain represents the effective cross-sectional area of alkyl chains and A_head is the optimal head group area. For ethoxylated octadecylamines, tilt angles generally increase with decreasing temperature and increasing hydration.
Structural transitions between Lα and Lβ phases occur through cooperative mechanisms involving simultaneous changes in molecular tilt, head group conformation, and interlayer spacing [15]. These transitions typically exhibit first-order characteristics with discontinuous changes in d-spacing (typically 0.2-0.5 nm) and significant latent heat effects (2-5 kJ/mol). The transition temperature Tαβ depends on surfactant concentration according to Tαβ = T0 + B×ln(C/C0), where T0, B, and C0 are system-specific constants.
Order parameter evolution during Lα to Lβ transitions shows systematic increases in both orientational and positional order [9]. Deuterium NMR order parameters typically increase by 0.1-0.3 units upon transition, while X-ray diffraction peak widths decrease correspondingly. The cooperative nature of these transitions suggests involvement of 50-100 molecules in critical nuclei.
Temperature hysteresis effects are commonly observed in Lα ↔ Lβ transitions, with heating and cooling curves showing different transition temperatures separated by 2-10°C [9]. This hysteresis arises from the kinetic barriers associated with cooperative reorganization of molecular packing and can be minimized by slow temperature ramping (< 1°C/min) or by the addition of structure-disrupting additives.
At subzero temperatures, ethoxylated octadecylamines undergo dramatic structural reorganization leading to folded chain configurations that maximize van der Waals interactions while accommodating the geometric constraints imposed by bulky ethoxylated head groups [14] [16]. These low-temperature phases represent the most highly ordered states accessible to these amphiphilic systems.
Chain folding mechanisms involve the systematic adoption of gauche conformations that allow alkyl chains to pack in parallel registry while maintaining favorable head group interactions [14]. The folding typically occurs at regular intervals determined by the competition between conformational entropy loss (≈ 2-3 kJ/mol per gauche defect) and van der Waals energy gain (≈ 1-2 kJ/mol per methylene-methylene contact). For octadecyl chains, typical folding patterns involve 2-3 fold points creating approximately parallel chain segments.
Crystalline packing in folded chain phases exhibits triclinic or monoclinic symmetry with unit cells containing 2-4 surfactant molecules [14]. The packing arrangements maximize both alkyl-alkyl van der Waals interactions and hydrogen bonding between ethylene oxide groups, resulting in highly stable structures with melting temperatures typically 20-40°C above the chain melting point of corresponding linear alkanes. Lattice parameters typically show a = 0.45-0.50 nm, b = 0.75-0.85 nm, and c = 2.0-2.5 nm depending on the specific folding pattern.
Thermal stability of folded chain phases depends on the balance between conformational entropy and intermolecular interactions [14]. The melting transition typically occurs over narrow temperature ranges (2-5°C) with large enthalpy changes (15-25 kJ/mol) indicating highly cooperative melting behavior. The transition temperature Tm follows the relationship Tm = T∞(1 - 2σe/ΔHf×lc), where T∞ is the bulk melting temperature, σe is the end-surface energy, ΔHf is the heat of fusion, and lc is the chain length.
Kinetic effects in folded chain formation show significant temperature dependence, with formation rates decreasing exponentially below 0°C due to reduced molecular mobility [16]. The crystallization follows Avrami kinetics with characteristic time constants ranging from hours to days depending on the degree of undercooling. Pre-existing nucleation sites significantly accelerate crystallization, suggesting heterogeneous nucleation mechanisms dominate in practical systems.
Hydrogen bonding networks play a crucial role in determining the stability, dynamics, and morphology of self-assembled structures formed by 2-[2-[2-(2-Hydroxyethoxy)ethyl-octadecylamino]ethoxy]ethanol [2] [3] [17]. The ethylene oxide units and terminal hydroxyl groups provide multiple sites for hydrogen bond formation, creating complex three-dimensional networks that significantly influence supramolecular organization.
Intermolecular hydrogen bonding between ethylene oxide groups and water molecules represents the primary mechanism for head group hydration and solvation [17] [18]. Each ethylene oxide unit can accept up to two hydrogen bonds from water molecules, while the ether oxygen simultaneously acts as a hydrogen bond acceptor. The strength of these interactions follows the relationship EHB = E0×exp(-r/r0), where E0 ≈ 20-25 kJ/mol represents the optimal hydrogen bond energy and r_0 ≈ 0.1 nm characterizes the distance dependence. For the four ethylene oxide units in this surfactant, the total hydration energy typically ranges from 40-60 kJ/mol depending on local water activity.
Intramolecular hydrogen bonding within individual surfactant molecules occurs between non-adjacent ethylene oxide units and between ethylene oxide groups and the terminal hydroxyl group [19]. These intramolecular interactions stabilize specific head group conformations and influence the effective head group size and flexibility. The energy of intramolecular hydrogen bonds (10-15 kJ/mol) is typically lower than intermolecular water-mediated bonds due to geometric constraints and reduced optimization of donor-acceptor distances.
Intersurfactant hydrogen bonding between head groups of adjacent molecules contributes significantly to lateral interactions within aggregate interfaces [4]. Studies of related ethoxylated surfactants indicate that each head group participates in approximately 5 intersurfactant hydrogen bonds with neighboring molecules, creating extended networks that enhance aggregate stability. These lateral hydrogen bonds exhibit cooperative behavior, with bond strengths increasing when multiple bonds form between the same molecular pair.
Temperature dependence of hydrogen bonding networks shows systematic weakening with increasing temperature due to enhanced thermal motion and progressive dehydration of ethylene oxide chains [2] [5]. The temperature dependence follows approximately exponential behavior: NHB(T) = N0×exp(Eact/RT), where NHB represents the average number of hydrogen bonds per molecule, N0 is the low-temperature limit, and Eact ≈ 15-20 kJ/mol represents the effective activation energy for bond breaking. This temperature dependence drives many of the morphological transitions observed in ethoxylated surfactant systems.
Spatial organization of hydrogen bonding networks exhibits significant heterogeneity within self-assembled structures [20]. Near the aggregate core, hydrogen bonding is primarily intramolecular due to the high density of ethylene oxide groups and limited water penetration. In the outer head group region, extensive hydrogen bonding with water molecules creates highly structured hydration layers extending 1-2 nm from the aggregate surface. This spatial organization creates gradients in local water dynamics and structure that influence aggregate stability and growth kinetics.
Cooperative effects in hydrogen bonding networks arise from the coupling between individual hydrogen bonds through polarization and geometric constraints [21]. The formation of one hydrogen bond increases the probability of forming additional bonds in the local environment, leading to clustered hydrogen bonding networks with enhanced stability. These cooperative effects are particularly important in determining critical micelle concentrations and phase transition temperatures, as they create threshold behavior where small changes in solution conditions can trigger large changes in aggregate structure.
Dynamic characteristics of hydrogen bonding networks involve rapid exchange processes with characteristic lifetimes ranging from picoseconds to nanoseconds depending on local environment and temperature [20]. Individual hydrogen bonds undergo continuous breaking and reformation, while the overall network topology remains relatively stable on longer timescales. The exchange dynamics follow Arrhenius behavior with activation energies typically 8-12 kJ/mol for water-ethylene oxide hydrogen bonds and 12-18 kJ/mol for intersurfactant hydrogen bonds.
Corrosive;Irritant;Environmental Hazard